ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyrido[1,2-a]pyrimidine core, and a piperidine carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves multiple steps. The key steps include the formation of the thiazolidine ring, the construction of the pyrido[1,2-a]pyrimidine core, and the esterification of the piperidine carboxylate.
Formation of Thiazolidine Ring: This step typically involves the reaction of a cyclohexyl ketone with a thioamide under acidic conditions to form the thiazolidine ring.
Construction of Pyrido[1,2-a]pyrimidine Core: This involves the cyclization of a suitable precursor, often using a condensation reaction with an aldehyde or ketone.
Esterification of Piperidine Carboxylate: The final step involves the esterification of the piperidine carboxylate with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of thiazolidine and pyrido[1,2-a]pyrimidine derivatives.
Chemical Biology: The compound can be used as a probe to study various biochemical pathways.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring and pyrido[1,2-a]pyrimidine core can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds containing the thiazolidine ring, such as thiazolidinediones, which are used as antidiabetic agents.
Pyrido[1,2-a]pyrimidine Derivatives: Compounds with the pyrido[1,2-a]pyrimidine core, which have been studied for their anticancer and antimicrobial properties.
Uniqueness
Ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of both the thiazolidine ring and the pyrido[1,2-a]pyrimidine core in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound characterized by a unique combination of functional groups. Its structure includes a piperidine ring, a pyrido-pyrimidine core, and a thiazolidinone moiety, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Property | Value |
---|---|
Molecular Formula | C27H32N4O4S2 |
Molecular Weight | 540.7 g/mol |
IUPAC Name | Ethyl 1-[3-[(Z)-(3-cyclohexyl-4-oxo-2-sulfanylidene)-methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI | InChI=1S/C27H32N4O4S2/c1... |
Anticancer Activity
Recent studies have suggested that this compound exhibits significant anticancer properties. It has been shown to inhibit specific cellular pathways involved in tumor growth. For instance:
- Mechanism of Action : The compound may interact with DNA and various protein targets that are crucial in cell signaling pathways. This interaction could disrupt the normal functioning of cancer cells, leading to apoptosis (programmed cell death) .
- Case Studies : In vitro tests demonstrated that the compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells. The IC50 values indicate a potent effect compared to standard chemotherapeutic agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing Methodology : Antimicrobial activity was assessed using the agar well diffusion method against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) was determined for each organism .
- Results : Preliminary results indicate that ethyl 1-{3... exhibits varying degrees of antimicrobial activity, with notable effectiveness against gram-positive bacteria and fungi. Comparative studies showed that its activity is comparable to conventional antibiotics like ciprofloxacin .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, the compound has shown potential anti-inflammatory activity:
- Inflammation Models : The anti-inflammatory effects were evaluated using in vitro models that simulate inflammatory conditions. The compound was found to inhibit the production of pro-inflammatory cytokines .
- Research Findings : Studies indicate that it may modulate key inflammatory pathways, which could make it a candidate for treating inflammatory diseases .
Properties
Molecular Formula |
C26H30N4O4S2 |
---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C26H30N4O4S2/c1-2-34-25(33)17-11-14-28(15-12-17)22-19(23(31)29-13-7-6-10-21(29)27-22)16-20-24(32)30(26(35)36-20)18-8-4-3-5-9-18/h6-7,10,13,16-18H,2-5,8-9,11-12,14-15H2,1H3/b20-16- |
InChI Key |
CCWLENVKFFKUNY-SILNSSARSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C5CCCCC5 |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C5CCCCC5 |
Origin of Product |
United States |
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